molecular formula C56H93N7O36 B047546 Hepta-N-acetylchitoheptaose CAS No. 79127-58-5

Hepta-N-acetylchitoheptaose

Cat. No. B047546
CAS RN: 79127-58-5
M. Wt: 1440.4 g/mol
InChI Key: UKZKHAFAYSQVFL-MBGZTGDNSA-N
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Description

Hepta-N-acetylchitoheptaose is an oligosaccharide derivative . It has a molecular formula of C56H93N7O36 . It is known to elicit plant defense systems, serving as a signal for the expression of defensive genes . It also exhibits anti-tumor activity against sarcoma 180 solid tumors in BALB/c mice .


Synthesis Analysis

The synthesis of Hepta-N-acetylchitoheptaose involves the use of enzymes or microorganisms . A method for functional testing constitutive and ligand-induced interactions of lysin motif receptor proteins has been developed . This method involves the use of synthetic receptor pairs consisting of a LYK ectodomain and the intracellular domain of a L. japonicus Nod factor receptor .


Molecular Structure Analysis

Hepta-N-acetylchitoheptaose has a molecular weight of 1440.36 . It contains a total of 197 bonds, including 104 non-H bonds, 8 multiple bonds, 30 rotatable bonds, 8 double bonds, 6 six-membered rings, 7 secondary amides (aliphatic), 1 aldehyde (aliphatic), 16 hydroxyl groups, and 7 primary alcohols .


Chemical Reactions Analysis

Hepta-N-acetylchitoheptaose is involved in ligand-induced interactions of LysM receptors . Upon ligand binding, LYK5 of LYK4–LYK5 (or LYK5–LYK5) interacts with LYK1 to induce activation of the LYK1 kinase domain .


Physical And Chemical Properties Analysis

Hepta-N-acetylchitoheptaose has a molecular weight of 1440.36 . It has a storage temperature of -20°C .

Scientific Research Applications

  • Barley Cell Response : N-acetylchitoheptaose induces the expression of specific pathogenesis-related proteins in barley cells, suggesting a mechanism through which plants respond to microbial attack (Kaku et al., 1997).

  • Cancer Treatment Potential : N-acetylchitohexaose effectively inhibits pulmonary metastasis in mice bearing Lewis lung carcinoma and enhances the local immune response, indicating its potential use in treating lung cancer (Tsukada et al., 1990).

  • Phagocyte Activation : N-acetylchito-oligosaccharides can activate phagocytes, enhancing their oxygen-generating and candidacidal properties (Suzuki et al., 1986).

  • Rice Defense Mechanism : Hepta-N-acetylchitoheptaose larger than hexaose can induce phytoalexin formation in suspension-cultured rice cells, playing a crucial role in rice defense against pathogenic fungi (Yamada et al., 1993).

  • Neurological Applications : Heptanoate metabolism in the brain might have antiepileptic effects in disorders of energy metabolism, as it increases acetyl-CoA and glutamine levels in glucose transporter type I deficient mice (Marín-Valencia et al., 2013).

  • Gene Activation in Rice : Two novel rice genes, EL2 and EL3, are rapidly and transiently activated by N-acetylchitoheptaose, a potent biotic elicitor for phytoalexin biosynthesis (Minami et al., 1996).

  • Physical Properties : Heptakis(2,3-di-O-acetyl-6-bromo-6-deoxy)cyclomaltoheptaose exhibits macrocyclic flexibility and elliptical distortion in the solid state, with acetyl groups interacting with both inward and outward orientations (Giastas et al., 2004).

Future Directions

The method for functional testing constitutive and ligand-induced interactions of LysM-type proteins could serve as a powerful tool to identify and characterize co-receptors or scaffold proteins in receptor complexes . This could provide clues for homodimerization of a given LysM-type protein or to test specific candidate receptor pairs for functionality .

properties

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H93N7O36/c1-16(72)57-23(8-64)37(80)45(24(79)9-65)94-52-32(59-18(3)74)40(83)47(26(11-67)89-52)96-54-34(61-20(5)76)42(85)49(28(13-69)91-54)98-56-36(63-22(7)78)44(87)50(30(15-71)93-56)99-55-35(62-21(6)77)43(86)48(29(14-70)92-55)97-53-33(60-19(4)75)41(84)46(27(12-68)90-53)95-51-31(58-17(2)73)39(82)38(81)25(10-66)88-51/h8,23-56,65-71,79-87H,9-15H2,1-7H3,(H,57,72)(H,58,73)(H,59,74)(H,60,75)(H,61,76)(H,62,77)(H,63,78)/t23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,50+,51-,52-,53-,54-,55-,56-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZKHAFAYSQVFL-MBGZTGDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3C(OC(C(C3O)NC(=O)C)OC4C(OC(C(C4O)NC(=O)C)OC5C(OC(C(C5O)NC(=O)C)OC6C(OC(C(C6O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)NC(=O)C)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)NC(=O)C)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)CO)CO)CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H93N7O36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hepta-N-acetylchitoheptaose

CAS RN

79127-58-5
Record name Hepta-N-acetylchitoheptaose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079127585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
28
Citations
K Suzuki, T Mikami, Y Okawa, A Tokoro, S Suzuki… - Carbohydrate …, 1986 - Elsevier
… immunopotentiating effect of the series di-Nacetylchitobiose to hepta-N-acetylchitoheptaose … to hepta-N-acetylchitoheptaose were active in attracting the PEC of BALB/c male mice, …
Number of citations: 685 www.sciencedirect.com
I Tsigos, N Zydowicz, A Martinou… - European journal of …, 1999 - Wiley Online Library
… and penta-N-acetylchitopentaose are fully deacetylated by the enzyme, while in the case of tri-N-acetylchitotriose, hexa-N-acetylchitohexaose and hepta-N-acetylchitoheptaose the …
Number of citations: 84 febs.onlinelibrary.wiley.com
K Suzuki, A Tokoro, Y Okawa, S Suzuki… - Microbiology and …, 1986 - Wiley Online Library
… Abstract Four N-acetylchito-oligosaccharides, from tetra-N-acetylchitotetraose (NACOS-4) to hepta-N-acetylchitoheptaose (NACOS-7), were found to increase the number of peritoneal …
Number of citations: 115 onlinelibrary.wiley.com
T Usui, H Matsui, K Isobe - Carbohydrate Research, 1990 - Elsevier
… Sugar-chain elongation from di-N-acetylchitobiose as the initial substrate to hexa-N-acetyl-chitohexaose and hepta-N-acetylchitoheptaose was also efficiently induced through …
Number of citations: 169 www.sciencedirect.com
G Arsequell, RA Dwek, SYC Wong - Analytical biochemistry, 1994 - Elsevier
… of a partial acid hydrolyzate of chitin were equally successful resulting in the separation of Fmoc-glycinamido derivatives of di-N-acetylchitobiose to hepta-N-acetylchitoheptaose in the …
Number of citations: 24 www.sciencedirect.com
T Usui - Trends in Glycoscience and Glycotechnology, 1992 - jstage.jst.go.jp
… The transferase activity of a chitinase from Nocardia orientalis or Trichoderma reesei was used for the preparative-scale synthesis of GlcNAc6 and hepta-N-acetylchitoheptaose(GlcNAc7…
Number of citations: 19 www.jstage.jst.go.jp
E Muraki, F Yaku, H Kojima - Carbohydrate research, 1993 - Elsevier
… Recently, Usui et al.' presented a method for the enzymic synthesis of hexa-Nacetylchitohexaose and hepta N-acetylchitoheptaose using transglycosylation reac- …
Number of citations: 119 www.sciencedirect.com
K Akiyama, K Kawazu, A Kobayashi - Carbohydrate research, 1995 - Elsevier
N,N′,N″-Tri(monochloro)acetylchitotriose prepared by N-monochloroacetylation of chitotriose trihydrochloride was successfully polymerized into higher-molecular-weight oligomers …
Number of citations: 122 www.sciencedirect.com
I Tsigos, A Martinou, D Kafetzopoulos… - Trends in biotechnology, 2000 - cell.com
Chitin deacetylases have been identified in several fungi and insects. They catalyse the hydrolysis of N-acetamido bonds of chitin, converting it to chitosan. Chitosans, which are …
Number of citations: 504 www.cell.com
A Akamatsu, HL Wong, M Fujiwara, J Okuda… - Cell host & …, 2013 - cell.com
… Chitin Treatment and Quantitative Real-Time PCR Analysis Cultured rice cells, protoplasts, and roots were treated with 10 mg/ml chitin (hepta-N-acetylchitoheptaose; Sigma) or W5 …
Number of citations: 227 www.cell.com

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